3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound characterized by a nitrogen atom within its structure, making it part of the azabicyclo family. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. It serves as a building block for creating more complex molecules and has been investigated for its biological activity.
This compound can be synthesized from readily available precursors, such as benzylamine and acetone dicarboxylic acid, through various chemical reactions. The synthesis often involves catalytic processes and can be optimized for industrial applications.
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one falls under the category of bicyclic amines, specifically azabicyclic compounds, which are known for their unique structural properties and reactivity patterns in organic chemistry.
The synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of benzylamine with acetone dicarboxylic acid in the presence of a catalyst. The general synthetic route includes:
Industrial production methods may scale up these reactions using continuous flow reactors and automated systems to ensure consistent quality and yield.
The molecular formula is , with a molecular weight of approximately 215.29 g/mol. Its structural uniqueness contributes to its reactivity in various chemical processes.
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific biomolecules, such as enzymes or receptors, affecting cellular processes like signaling pathways and gene expression. The nitrogen atom plays a crucial role in binding interactions, influencing the compound's biological activity.
The compound exhibits typical properties associated with bicyclic amines, including:
Relevant chemical properties include:
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
This compound's unique structural features and reactivity make it a valuable asset in both academic research and industrial applications, particularly in the fields of organic synthesis and medicinal chemistry.
Catalytic hydrogenation is pivotal for constructing the bicyclic framework of 3-azabicyclo[3.3.1]nonane systems. A key intermediate, 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one (CAS 81879-64-3), is synthesized via hydrogenation of oxime precursors using Raney nickel as a catalyst. This method efficiently reduces the C=N bond of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime, yielding the corresponding 9-amine derivative with >95% purity, which can be further oxidized to the target ketone [2] [5]. Alternative pathways involve hydrogenating enolizable ketones under ruthenium catalysis, where RuCl₂(diphosphine)(diamine) complexes enable asymmetric reduction. This approach achieves high diastereoselectivity (>90% de) for the endo-configuration, crucial for pharmaceutical applications [1] . Solvent choice significantly impacts yield; protic solvents like ethanol enhance conversion rates by stabilizing polar intermediates.
Table 1: Catalytic Hydrogenation Parameters for Bicyclic Core Synthesis
Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Raney Ni | 3-Benzyl-9-oxime derivative | Ethanol | 80 | 88 | [2] |
RuCl₂(BINAP) | Enolizable ketone | iPrOH | 70 | 92 | [1] |
Pd/C | N-Benzyl precursor | THF | 25 | 78 |
Controlling stereochemistry during N-benzylation is essential for accessing enantiopure 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one. Direct alkylation of 9-azabicyclo[3.3.1]nonan-3-one (CAS 2291-58-9) with benzyl bromide under basic conditions (NaH/DMF) yields the racemic product. Enantioselective synthesis employs chiral phase-transfer catalysts, such as Cinchona-derived ammonium salts, achieving up to 85% ee [10]. Microwave-assisted benzylation reduces reaction times from hours to minutes while maintaining yields >90% [3]. Steric hindrance at the nitrogen atom influences regioselectivity, preventing over-alkylation. The benzyl group also serves as a protecting moiety that can be later removed via hydrogenolysis, enabling downstream functionalization at the 3-position.
Key considerations:
Ruthenium-phosphine catalysts enable enantioselective hydrogenation of precursor 9-benzyl-3-oxo-9-azabicyclo[3.3.1]nonane (CAS 2291-58-9). Complexes like RuCl₂[(R)-Binap][(R,R)-DACH] facilitate asymmetric transfer hydrogenation in iPrOH/KOH, affording chiral alcohols with 95% ee. These alcohols undergo oxidation back to ketones or serve as intermediates for C9-functionalized derivatives [1] . Ligand architecture dictates stereocontrol: Bulky diphosphines (e.g., Xyl-BINAP) suppress unproductive side reactions by blocking axial coordination sites. Bidentate ligands with P-N donor atoms enhance catalyst stability in protic media, enabling recyclability for ≥5 cycles without significant loss in enantioselectivity.
Table 2: Ruthenium Complexes for Asymmetric Hydrogenation
Catalyst System | Ligand Class | ee (%) | TOF (h⁻¹) | Reference |
---|---|---|---|---|
RuCl₂[(R)-Binap][(R,R)-DACH] | Diphosphine | 95 | 200 | [1] |
Ru(OAc)₂[(S)-Segphos] | Chiral bisphosphine | 89 | 180 | |
[Ru(p-cymene)Cl₂(DPEN)] | Noyori-type | 92 | 220 | [1] |
9-Amino derivatives serve as precursors to 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one. Reductive amination of the carbonyl group employs NaBH₃CN or LiAlH₄, converting ketones to amines with 70–88% efficiency. For example, 3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine (CAS 1260230-92-9) is synthesized via LiAlH₄ reduction of the corresponding lactam, followed by N-benzylation [4] [7]. One-pot protocols condense diketones with benzylamine and reducing agents, constructing the bicyclic amine core in situ. This method bypasses isolable intermediates, improving atom economy. The 9-amine derivatives undergo deprotection-oxidation sequences using Swern conditions (DMSO/oxalyl chloride) to regenerate the 9-ketone functionality [9].
Optimized procedure:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7